Cas no 69976-08-5 (3-(8-chloroquinoline-4-yl)acrylic acid)

3-(8-Chloroquinoline-4-yl)acrylic acid is a versatile quinoline-based intermediate with applications in pharmaceutical and agrochemical synthesis. Its structure features a reactive acrylic acid moiety conjugated to an 8-chloroquinoline scaffold, enabling further functionalization through carboxyl group reactions or Michael additions. The chloroquinoline core contributes to enhanced electronic properties and binding affinity, making it valuable in the development of bioactive compounds. This compound exhibits stability under standard conditions and is compatible with common organic solvents, facilitating its use in multi-step synthetic routes. Its well-defined crystalline form ensures consistent purity, supporting reproducible results in research and industrial applications.
3-(8-chloroquinoline-4-yl)acrylic acid structure
69976-08-5 structure
Product name:3-(8-chloroquinoline-4-yl)acrylic acid
CAS No:69976-08-5
MF:C12H8ClNO2
MW:233.650422096252
CID:974486
PubChem ID:12910788

3-(8-chloroquinoline-4-yl)acrylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(8-chloroquinoline-4-yl)acrylic acid
    • LogP
    • 69976-08-5
    • 3-(8-Chloroquinolin-4-yl)acrylicacid
    • (E)-3-(8-chloroquinolin-4-yl)prop-2-enoic acid
    • 3-(8-Chloroquinolin-4-yl)acrylic acid
    • 3-(8-Chloro-quinolin-4-yl)-acrylic acid
    • Inchi: InChI=1S/C12H8ClNO2/c13-10-3-1-2-9-8(4-5-11(15)16)6-7-14-12(9)10/h1-7H,(H,15,16)/b5-4+
    • InChI Key: WGGJQKJWPLYDTQ-SNAWJCMRSA-N
    • SMILES: C1=CC2=C(C=CN=C2C(=C1)Cl)C=CC(=O)O

Computed Properties

  • Exact Mass: 233.02400
  • Monoisotopic Mass: 233.024
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 3
  • Topological Polar Surface Area: 50.2A^2

Experimental Properties

  • Density: 1.421
  • Boiling Point: 438.5°C at 760 mmHg
  • Flash Point: 219°C
  • Refractive Index: 1.714
  • PSA: 50.19000
  • LogP: 2.98600

3-(8-chloroquinoline-4-yl)acrylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM246961-10g
3-(8-Chloroquinolin-4-yl)acrylic acid
69976-08-5 97%
10g
$1636 2021-08-04
Chemenu
CM246961-1g
3-(8-Chloroquinolin-4-yl)acrylic acid
69976-08-5 97%
1g
$599 2022-06-10
Chemenu
CM246961-5g
3-(8-Chloroquinolin-4-yl)acrylic acid
69976-08-5 97%
5g
$1262 2021-08-04
Chemenu
CM246961-1g
3-(8-Chloroquinolin-4-yl)acrylic acid
69976-08-5 97%
1g
$566 2021-08-04

Additional information on 3-(8-chloroquinoline-4-yl)acrylic acid

Introduction to 3-(8-chloroquinoline-4-yl)acrylic acid (CAS No. 69976-08-5)

3-(8-chloroquinoline-4-yl)acrylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 69976-08-5, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline derivatives family, a class of molecules well-known for their broad spectrum of biological activities. The presence of both a chloro substituent and an acrylic acid moiety in its structure endows it with unique chemical properties that make it a valuable scaffold for drug discovery and development.

The molecular structure of 3-(8-chloroquinoline-4-yl)acrylic acid consists of a quinoline core substituted at the 8-position with a chlorine atom, and an acrylic acid side chain attached at the 4-position. This configuration allows for diverse functionalization possibilities, making it an attractive candidate for synthesizing novel bioactive molecules. The quinoline ring itself is a well-documented pharmacophore, known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The chloro group enhances electrophilicity, facilitating further chemical modifications, while the acrylic acid moiety provides a site for hydrogen bonding interactions and potential proteolytic susceptibility.

In recent years, quinoline derivatives have been extensively studied due to their efficacy against various diseases, particularly infectious diseases caused by pathogenic microorganisms. The structural features of 3-(8-chloroquinoline-4-yl)acrylic acid make it a promising candidate for developing new therapeutic agents. For instance, its ability to interact with biological targets such as enzymes and receptors has been exploited in the design of inhibitors against bacterial and viral pathogens. Additionally, the compound’s stability under various physiological conditions enhances its potential as a drug candidate.

One of the most compelling aspects of 3-(8-chloroquinoline-4-yl)acrylic acid is its role as a key intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural framework to develop derivatives with enhanced potency and selectivity. For example, modifications at the acrylic acid side chain have led to compounds with improved solubility and bioavailability, critical factors for successful drug development. Furthermore, the chloroquinoline moiety has been incorporated into various drug candidates targeting neglected tropical diseases, underscoring its therapeutic relevance.

Recent advancements in computational chemistry have further highlighted the potential of 3-(8-chloroquinoline-4-yl)acrylic acid as a drug-like molecule. High-throughput virtual screening (HTVS) and molecular docking studies have identified its binding affinity to several disease-related targets, including protein kinases and transcription factors. These computational approaches have accelerated the discovery process by predicting promising lead compounds before experimental synthesis. Such integrative strategies are essential in modern drug discovery pipelines, where efficiency and precision are paramount.

The synthesis of 3-(8-chloroquinoline-4-yl)acrylic acid typically involves multi-step organic reactions starting from commercially available quinoline derivatives. Key synthetic routes include chlorination at the 8-position followed by functionalization at the 4-position via elimination or addition reactions. Advances in synthetic methodologies have improved yield and purity, making large-scale production feasible for research and industrial applications. These synthetic strategies are continually refined to enhance scalability and sustainability in pharmaceutical manufacturing.

The pharmacological profile of 3-(8-chloroquinoline-4-yl)acrylic acid has been explored in various preclinical studies. Initial findings suggest that it exhibits inhibitory activity against certain enzymes implicated in pathogenic processes. Additionally, its interaction with cellular components has been investigated for potential therapeutic effects in inflammatory disorders. While these preliminary results are promising, further studies are necessary to fully elucidate its mechanism of action and therapeutic potential.

In conclusion,3-(8-chloroquinoline-4-yl)acrylic acid (CAS No. 69976-08-5) represents a significant advancement in medicinal chemistry due to its structural versatility and biological relevance. Its incorporation into drug discovery programs holds promise for addressing unmet medical needs across multiple therapeutic areas. As research progresses, this compound is expected to contribute valuable insights into the development of novel therapeutic agents with improved efficacy and safety profiles.

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